molecular formula C36H50N6O11S B053448 Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- CAS No. 113350-05-3

Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl-

Cat. No. B053448
M. Wt: 774.9 g/mol
InChI Key: DCANYFWGGDUEFG-NWARPHERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl-, also known as Met-Enk-Gal, is a neuropeptide that belongs to the family of endogenous opioid peptides. It is a synthetic analogue of the natural peptide Met-enkephalin, which is produced in the body in response to pain and stress. Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- has been extensively studied for its potential applications in scientific research due to its unique properties.

Mechanism Of Action

Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- acts on the opioid receptors in the brain and spinal cord. It binds to the mu-opioid receptor with high affinity and activates the receptor, leading to the inhibition of pain transmission. It also has effects on other opioid receptors, including the delta and kappa receptors.

Biochemical And Physiological Effects

Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- has a range of biochemical and physiological effects. It has been shown to have analgesic effects, reducing the perception of pain. It also has effects on mood and behavior, inducing feelings of euphoria and reducing anxiety. Additionally, it has been shown to have effects on the immune system, modulating inflammation and immune cell function.

Advantages And Limitations For Lab Experiments

Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- has several advantages for use in lab experiments. It is stable and easy to synthesize, making it readily available for use. It also has high affinity and selectivity for the mu-opioid receptor, making it a useful tool for studying opioid receptor function. However, it is important to note that Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- is a synthetic analogue and may not fully replicate the effects of the natural peptide.

Future Directions

There are several potential future directions for research on Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl-. One area of interest is its potential use in the treatment of pain and addiction. Further research is needed to better understand its mechanism of action and potential therapeutic benefits. Additionally, there is potential for the development of new analogues with improved properties and selectivity for specific opioid receptors. Finally, Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- could be used as a tool to study the interactions between opioid receptors and other molecules, providing insights into the complex mechanisms of pain and addiction.

Synthesis Methods

The synthesis of Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- involves the use of solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The final product is then purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl- has been used in a wide range of scientific research applications. It has been studied for its potential use in the treatment of pain, addiction, and other neurological disorders. It has also been used as a tool in the study of opioid receptors and their interactions with other molecules.

properties

CAS RN

113350-05-3

Product Name

Enkephalinamide, met(2)-pro(5)-(N(1,5))-galactopyranosyl-

Molecular Formula

C36H50N6O11S

Molecular Weight

774.9 g/mol

IUPAC Name

(2S)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C36H50N6O11S/c1-54-15-13-24(40-32(49)23(37)16-21-9-11-22(44)12-10-21)33(50)38-18-28(45)39-25(17-20-6-3-2-4-7-20)34(51)41-35(52)26-8-5-14-42(26)36-31(48)30(47)29(46)27(19-43)53-36/h2-4,6-7,9-12,23-27,29-31,36,43-44,46-48H,5,8,13-19,37H2,1H3,(H,38,50)(H,39,45)(H,40,49)(H,41,51,52)/t23-,24+,25-,26-,27+,29-,30-,31+,36+/m0/s1

InChI Key

DCANYFWGGDUEFG-NWARPHERSA-N

Isomeric SMILES

CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N

Other CAS RN

113350-05-3

synonyms

2-Met-5-Pro-(N(1,5))-galactopyranosyl-enkephalinamide
enkephalinamide, Met(2)-Pro(5)-(N(1,5))-galactopyranosyl-
enkephalinamide, methionyl(2)-proline(5)-(N(1,5))-galactopyranosyl-
MPG-enkephalinamide

Origin of Product

United States

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